GlcC14C18 -

GlcC14C18

Catalog Number: EVT-10907695
CAS Number:
Molecular Formula: C36H70O6
Molecular Weight: 598.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GlcC14C18, also known as a synthetic mycobacterial molecular pattern, is derived from trehalose dimycolate and represents a minimal motif of trehalose dimycolate. This compound has garnered attention for its immunological properties, particularly as an adjuvant in vaccine formulations. It exhibits strong agonist activity towards the C-type lectin receptor Mincle, which is pivotal in innate immune responses. The synthesis of GlcC14C18 aims to retain the adjuvancy of natural compounds while minimizing toxicity, making it a promising candidate for enhancing immune responses in therapeutic applications .

Source and Classification

GlcC14C18 is classified as a glycolipid, specifically a type of mycobacterial lipid that plays a role in immune modulation. It is synthesized through organic chemistry techniques to create a structurally defined compound that mimics natural mycobacterial components. The classification of GlcC14C18 falls under immunostimulatory agents, particularly those that activate the Mincle receptor pathway, which is crucial for recognizing pathogenic mycobacteria and triggering immune responses .

Synthesis Analysis

Methods

The synthesis of GlcC14C18 involves several key steps utilizing organic synthesis techniques. These include:

  • Total Synthesis: A complete synthetic route that constructs the compound from simple starting materials.
  • Semi-Synthetic Approaches: Modifying naturally occurring compounds to enhance their properties or reduce toxicity.

Technical details include the use of specific reagents and catalysts to facilitate the formation of the alkyl chains attached to the glucose moiety. The synthesis aims for high purity and structural integrity to ensure biological activity and safety in applications .

Molecular Structure Analysis

Structure

The molecular structure of GlcC14C18 features a glucose unit linked to two alkyl chains, specifically a 14-carbon and an 18-carbon chain. This configuration is crucial for its interaction with the Mincle receptor.

Data

  • Molecular Formula: C20H40O5
  • Molecular Weight: Approximately 360.54 g/mol
  • Structural Characteristics: The presence of hydroxyl groups on the glucose moiety enhances binding affinity to Mincle, while the alkyl chains contribute to hydrophobic interactions essential for receptor activation .
Chemical Reactions Analysis

Reactions

GlcC14C18 undergoes various chemical reactions that are significant for its biological activity:

  • Binding Reactions: It binds to the Mincle receptor, leading to downstream signaling pathways that activate immune cells.
  • Hydrolysis: In biological systems, GlcC14C18 can be hydrolyzed by specific enzymes, releasing active components that may further modulate immune responses.

Technical Details

The binding affinity and interaction dynamics with Mincle have been studied using molecular dynamics simulations, revealing how structural modifications impact receptor engagement and subsequent immune activation .

Mechanism of Action

Process

The mechanism by which GlcC14C18 exerts its effects involves:

  1. Recognition by Mincle: The compound binds to the carbohydrate recognition domain of Mincle.
  2. Signal Transduction: This interaction triggers a cascade involving the FcRγ-Syk-Card9 pathway, leading to NF-κB-mediated gene expression.
  3. Immune Activation: The result is enhanced expression of co-stimulatory molecules on antigen-presenting cells and increased cytokine production, crucial for effective immune responses .

Data

Experimental studies demonstrate that GlcC14C18 significantly upregulates markers such as CD40, CD80, and CD86 in dendritic cells, indicating its robust immunostimulatory capacity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Soluble in organic solvents like chloroform and methanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with specific receptors (e.g., Mincle) but shows minimal reactivity with other cellular components, suggesting selective activity.

Relevant analyses indicate that GlcC14C18 maintains its structural integrity during synthesis and storage, ensuring consistent biological activity .

Applications

GlcC14C18 has several scientific uses:

  • Vaccine Adjuvant: It enhances immune responses when used in conjunction with vaccines, particularly those targeting mycobacterial infections.
  • Research Tool: Utilized in studies investigating innate immunity and receptor-ligand interactions.
  • Therapeutic Development: Potential applications in developing treatments for diseases where enhanced immune responses are beneficial.
Historical Context and Discovery of GlcC14C18 as a Mycobacterial Adjuvant Mimetic

Rational Design of Minimal Mycobacterial Molecular Patterns

The development of GlcC14C18 emerged from efforts to overcome the limitations of traditional mycobacterial adjuvants like Complete Freund’s Adjuvant (CFA). CFA, a crude emulsion of heat-killed Mycobacterium tuberculosis, exhibits batch variability, reactogenicity, and compositional complexity that hinder clinical translation [3]. Researchers sought to identify the minimal molecular components responsible for CFA’s immunostimulatory properties, focusing on pathogen-associated molecular patterns (PAMPs) that engage innate immune receptors. Two critical mycobacterial PAMPs were implicated:

  • N-glycolylated peptidoglycan (PGN): Specifically, muramyl dipeptide (MDP) with N-glycolyl modification, recognized by the intracellular receptor NOD2.
  • Trehalose dimycolate (TDM): A glycolipid activating the C-type lectin receptor Mincle (Clec4e) [1] [3].

GlcC14C18 was designed as a synthetically tractable, structurally simplified analog of TDM. Its rational design prioritized:

  • Molecular homogeneity: Replacing heterogeneous natural mycolic acids (C60–C90 branched chains) with defined, linear alkyl chains.
  • Preservation of ligand-receptor interactions: Maintaining the glucose core and ester linkages critical for Mincle binding.
  • Hydrophobic optimization: Balancing immunogenicity and solubility through alkyl chain length tuning [10] [7].

Table 1: Key Mycobacterial Molecular Patterns and Their Synthetic Counterparts

Natural ComponentSourceSynthetic MimeticReceptor Target
Trehalose Dimycolate (TDM)M. tuberculosis cell wallGlcC14C18Mincle (Clec4e)
N-glycolyl Muramyl DipeptideMycobacterial peptidoglycanSynthetic N-glycolyl MDPNOD2
Cord Factor (TDM)Mycobacterial extractsTrehalose Dibehenate (TDB)Mincle

Evolution from Trehalose Dimycolate (TDM) to Synthetic Derivatives

TDM, or "cord factor," is the most abundant glycolipid in the M. tuberculosis cell wall. Its immunoadjuvant activity has been recognized since the 1950s, but its structural complexity—over 500 structural variants with diverse mycolic acid chains (oxygenated methoxy-, keto-, or epoxy-mycolates)—limited therapeutic applications [10]. Key evolutionary steps in TDM simplification include:

  • Trehalose Dibehenate (TDB): A homogeneous analog with two linear C22 (behenic acid) chains, shown to activate Mincle and induce Th1/Th17 responses comparable to TDM [7] [10].
  • Glucose Monoesters: Rational shift from trehalose (disaccharide) to glucose (monosaccharide) cores, reducing synthetic complexity while retaining Mincle agonism.
  • GlcC14C18: Incorporates a single glucose headgroup esterified to a branched alkyl chain (2-hexyldecanoic acid, C14C18). This design preserves the "bulky lipid" geometry essential for Mincle clustering and signaling, but with a defined molecular weight (598.52 g/mol) and chemical stability absent in natural TDMs [8] [10].

Structural studies revealed that Mincle recognizes the glucose core via its EPN motif (Glu-Pro-Asn) and Ca²⁺-dependent interactions, while hydrophobic grooves (Val195, Phe198, Leu199 in human Mincle) accommodate lipid chains [1] [10]. GlcC14C18’s branched C14C18 chain optimally fills these grooves, enabling efficient receptor dimerization and Syk-Card9 pathway activation.

Table 2: Structural Evolution of TDM-Derived Adjuvants

CompoundCore StructureLipid ChainsMolecular Weight (g/mol)Key Features
Natural TDMTrehalose (α,α'-1,1)Heterogeneous mycolic acids (C60–C90)Variable (~1,300–1,600)Immunogenic but toxic, heterogeneous
TDBTrehaloseTwo linear C22 chains1,430.08Homogeneous, potent Mincle agonist
GlcC14C18GlucoseBranched C14C18 chain598.52Simplified structure, retained activity

Role in Replacing Complete Freund’s Adjuvant (CFA) in Preclinical Models

CFA’s efficacy in experimental immunology stems from its synergistic combination of mycobacterial PAMPs: TDM engages Mincle, while N-glycolyl PGN activates NOD2 [3]. Studies using knockout mice demonstrated that:

  • NOD2⁻/⁻ mice: Showed 50% reduction in CFA-induced antigen-specific IFN-γ⁺ CD4⁺ T cells.
  • Mincle⁻/⁻ mice: Exhibited 30–40% loss of IFN-γ⁺ and IL-17A⁺ T-cell responses [3].
  • Double knockouts (NOD2⁻/⁻Mincle⁻/⁻): Additive (not synergistic) defects, confirming both pathways contribute independently to adjuvanticity [3].

GlcC14C18, combined with synthetic N-glycolyl MDP, was engineered to mimic this synergy. In preclinical models:

  • Ovalbumin Immunization: Mice immunized with OVA + GlcC14C18/N-glycolyl MDP generated 70% of the IFN-γ⁺ T cells induced by CFA, significantly outperforming Alum or MPLA adjuvants [3].
  • Experimental Autoimmune Encephalomyelitis (EAE): This combination induced ascending paralysis and myelin-specific T cells qualitatively similar to CFA, though with milder severity, confirming functional restoration of cell-mediated immunity [3].
  • Dendritic Cell Activation: Synergistic upregulation of co-stimulatory markers (CD40, CD86) and cytokines (IL-12, TNF-α) when treated with GlcC14C18 + N-glycolyl MDP versus either component alone [3].

These findings validated GlcC14C18 as a core component of molecularly defined CFA replacements, enabling consistent, tunable adjuvant formulations for vaccines requiring Th1/Th17-skewed immunity.

Table 3: Immune Responses in Preclinical Models Using GlcC14C18-Based Adjuvants

Adjuvant FormulationAntigenIFN-γ⁺ CD4⁺ T CellsIL-17A⁺ CD4⁺ T CellsProtection in EAE
CFA (H37Rv)OVA100% (reference)100% (reference)Severe paralysis
CFA (ΔnamH mutant)†OVA~65%~95%Not tested
GlcC14C18 + N-glycolyl MDPOVA~70%~75%Mild paralysis
AlumOVA<10%<5%None

namH encodes the N-glycolylase required for N-glycolyl MDP biosynthesis [3].

Properties

Product Name

GlcC14C18

IUPAC Name

[(3S,6R)-3,5,6-trihydroxyoxan-2-yl]methyl 2-tridecylheptadecanoate

Molecular Formula

C36H70O6

Molecular Weight

598.9 g/mol

InChI

InChI=1S/C36H70O6/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-31(27-25-23-21-19-17-14-12-10-8-6-4-2)35(39)41-30-34-32(37)29-33(38)36(40)42-34/h31-34,36-38,40H,3-30H2,1-2H3/t31?,32-,33?,34?,36+/m0/s1

InChI Key

HOINWSFARNFWIP-IGIMWDRYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C(=O)OCC1C(CC(C(O1)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)C(=O)OCC1[C@H](CC([C@@H](O1)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.